molecular formula C15H11N3O7S2 B14673944 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 35345-96-1

3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B14673944
CAS No.: 35345-96-1
M. Wt: 409.4 g/mol
InChI Key: YNKAZGFLNITJON-UHFFFAOYSA-N
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Description

3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and a hydrazinylidene moiety linked to a pyridine ring. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of a naphthalene derivative with a pyridine hydrazine compound under acidic conditions. The reaction may involve the use of catalysts such as Vilsmeier–Haack reagent to facilitate the formation of the hydrazinylidene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, hydrazine derivatives, and sulfonate esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonic acid groups can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a naphthalene core, sulfonic acid groups, and a hydrazinylidene moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

35345-96-1

Molecular Formula

C15H11N3O7S2

Molecular Weight

409.4 g/mol

IUPAC Name

3-hydroxy-4-(pyridin-3-yldiazenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C15H11N3O7S2/c19-15-13(27(23,24)25)7-9-6-11(26(20,21)22)3-4-12(9)14(15)18-17-10-2-1-5-16-8-10/h1-8,19H,(H,20,21,22)(H,23,24,25)

InChI Key

YNKAZGFLNITJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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